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molecular formula C8H4F2O3 B8359049 4,7-Difluoro-3-hydroxy-1(3H)-isobenzofuranone

4,7-Difluoro-3-hydroxy-1(3H)-isobenzofuranone

Cat. No. B8359049
M. Wt: 186.11 g/mol
InChI Key: YTZANCWFOOQUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04697005

Procedure details

To a -78° C. solution of the oxazoline derivative (7.95 g, 37.7 mmol), prepared from 2,5-difluorobenzoic acid in the usual manner, in THF (50 mL) was added over 15 min sec-BuLi (29 mL of 1.3 M solution). After 30 min, DMF (6.0 mL) was added, and the reaction was stirred at -78° C. for 2 hr. The reaction was tnen quenched with concentrated HCl (5 mL). Tne solvents were removed in vacuo, and the residue was taken up in 5 N HCl (5 mL) and heated on the steam bath overnight. After cooling to room temperature, the reaction mixture was extracted with EtOAc (3×200 mL). Standard workup gave a light brown solid (6.5 g, 93%, mp 125°-128° C.).
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[O:1]1CCN=[CH:2]1.[F:6][C:7]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[Li]C(CC)C.CN(C=O)C>C1COCC1>[F:6][C:7]1[CH:15]=[CH:14][C:13]([F:16])=[C:12]2[C:8]=1[CH:9]([OH:11])[O:10][C:2]2=[O:1]

Inputs

Step One
Name
Quantity
7.95 g
Type
reactant
Smiles
O1C=NCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
29 mL
Type
reactant
Smiles
[Li]C(C)CC
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at -78° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was tnen quenched with concentrated HCl (5 mL)
CUSTOM
Type
CUSTOM
Details
Tne solvents were removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam bath overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with EtOAc (3×200 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C2C(OC(C2=C(C=C1)F)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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